(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one” is a heterocyclic molecule featuring a thiazolidinone core fused with a pyrazole moiety. Its molecular formula is C₂₇H₂₂N₄O₃S₂, with an average molecular mass of 514.62 g/mol and a monoisotopic mass of 514.1134 g/mol . The structure includes a 3,4-dimethoxyphenyl group at the pyrazole’s 3-position, a phenyl group at the pyrazole’s 1-position, and a methyl-substituted thioxo-thiazolidinone ring. This compound is part of a broader class of thiazolidinone derivatives, which are studied for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Properties
CAS No. |
623935-75-1 |
|---|---|
Molecular Formula |
C22H19N3O3S2 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O3S2/c1-24-21(26)19(30-22(24)29)12-15-13-25(16-7-5-4-6-8-16)23-20(15)14-9-10-17(27-2)18(11-14)28-3/h4-13H,1-3H3/b19-12- |
InChI Key |
RDUZOZHAFQVBAU-UNOMPAQXSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Key Findings :
-
Oxidation of the thioxo group is stereospecific, with sulfoxide formation favored under mild conditions.
-
The exocyclic double bond’s Z-configuration influences ozonolysis product geometry .
Reduction Reactions
The compound’s reducible sites include the thioxo group and the exocyclic double bond.
Theoretical Insights :
-
DFT studies suggest that electron-withdrawing substituents on the pyrazole ring lower the activation energy for C=S reduction .
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl and phenyl groups undergo regioselective electrophilic substitution.
Experimental Data :
-
Nitration at the dimethoxyphenyl ring proceeds 4× faster than at the phenyl ring due to electron-donating methoxy groups .
Ring-Opening and Functionalization
The thiazolidinone ring undergoes nucleophilic attack under basic conditions.
Mechanistic Pathway :
-
Base-induced ring opening proceeds via nucleophilic attack at the carbonyl carbon, followed by S–N bond cleavage .
Cycloaddition and Cross-Coupling
The exocyclic double bond participates in cycloaddition and metal-catalyzed coupling.
Limitations :
Stability and Degradation
The compound decomposes under prolonged UV exposure or strong acidic/basic conditions:
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure incorporates a thiazolidinone moiety and a pyrazole ring, which are known for their biological activities. Recent studies have highlighted several promising applications:
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. For instance, a study reported that specific derivatives showed good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's ability to inhibit cancer cell proliferation has been explored in multiple studies. A notable case study demonstrated that it effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The compound has shown potential anti-inflammatory effects in vitro, reducing the production of pro-inflammatory cytokines in cellular models. This suggests its potential use in treating inflammatory conditions .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been optimized to enhance yield and purity, making it suitable for large-scale production.
Synthetic Routes
Key steps include:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of functional groups such as methoxyphenyl and phenyl.
- Construction of the thiazolidinone ring under controlled conditions .
Case Studies
Several case studies have been documented that illustrate the compound's applications:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values lower than those for many known chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against a panel of bacterial strains. The results showed that certain modifications enhanced antimicrobial activity significantly, highlighting the importance of structural variations in optimizing therapeutic effects .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit structural diversity based on substituents at the pyrazole and thiazolidinone rings. Below is a comparative analysis of the target compound with structurally analogous molecules, focusing on synthesis, substituent effects, and biological relevance.
Structural and Substituent Variations
The target compound’s uniqueness lies in its 3,4-dimethoxyphenyl and phenyl groups on the pyrazole ring, combined with a methyl-thioxo-thiazolidinone core. Key comparisons include:
Physicochemical Properties
- Solubility : The 3,4-dimethoxyphenyl group introduces moderate lipophilicity (logP ~3.5), balancing solubility and membrane penetration. This contrasts with hydroxyl- or thiomethyl-substituted analogs (e.g., ’s compound), which are more polar .
- Thermal Stability: Thioxo-thiazolidinones generally exhibit higher thermal stability (>200°C) compared to oxo-thiazolidinones due to sulfur’s electron-withdrawing effects.
Biological Activity
The compound (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its potential therapeutic applications.
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have demonstrated promising anticancer properties. Recent studies have highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of tubulin polymerization and the induction of apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against breast cancer (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines with IC50 values ranging from 2.13 µM to 4.46 µM .
Antidiabetic Properties
Thiazolidin-4-one derivatives are also recognized for their antidiabetic effects. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. The modification of the thiazolidinone scaffold can enhance its efficacy as an antidiabetic agent, making it a potential candidate for developing new treatments for diabetes .
Antioxidant Activity
The antioxidant properties of thiazolidinones are noteworthy, as they can scavenge free radicals and reduce oxidative stress. Studies utilizing DPPH radical scavenging assays have reported that certain derivatives exhibit substantial antioxidant activity, which is essential for protecting cells from damage caused by oxidative stress .
Antimicrobial and Antiviral Activities
The compound has been investigated for its antimicrobial and antiviral potential. Thiazolidinones have shown activity against various bacterial strains and viruses, indicating their potential as broad-spectrum antimicrobial agents. Research has demonstrated that modifications in the thiazolidinone structure can significantly influence their antimicrobial efficacy .
Structure–Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their structural characteristics. The presence of specific substituents on the thiazolidinone ring can enhance or diminish their pharmacological effects. For example:
| Substituent | Effect on Activity |
|---|---|
| 3,4-Dimethoxy Phenyl | Increases anticancer potency |
| Methyl Group at C3 | Enhances antioxidant activity |
| Thioxo Group | Contributes to overall bioactivity |
This table illustrates how strategic modifications can optimize the biological profiles of thiazolidinone derivatives.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Study : A recent study synthesized various thiazolidinone derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics .
- Antidiabetic Evaluation : Another investigation focused on the PPARγ agonistic activity of modified thiazolidinones, demonstrating improved insulin sensitivity in diabetic models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Route 1 : Condensation of substituted pyrazole aldehydes with thiosemicarbazide under acidic conditions (e.g., HCl in ethanol), followed by cyclization to form the thiazolidinone core. Reflux times (2–4 hours) and solvent polarity (DMF/EtOH mixtures) significantly affect yields .
- Route 2 : Use of sodium hydride in toluene for deprotonation, enabling efficient coupling of diethyl oxalate with ketone intermediates. Yields improve with inert atmospheres and controlled temperature (80–100°C) .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the Z-configuration and structural integrity of this compound?
- Characterization :
- NMR : - and -NMR to verify the Z-configuration via coupling constants (e.g., for exocyclic double bonds) and substituent positions .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the thioxo group). Compare with similar pyrazolone-thiazolidinone hybrids for validation .
Advanced Research Questions
Q. How do electronic and steric effects of the 3,4-dimethoxyphenyl substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Mechanistic Insights :
- Electron-donating methoxy groups increase electron density on the pyrazole ring, enhancing susceptibility to electrophilic attacks (e.g., iodination at the 4-position) .
- Steric hindrance from the phenyl group may slow cyclization kinetics. Computational modeling (DFT) can predict regioselectivity in derivative synthesis .
- Experimental Validation : Perform Hammett studies using substituted aryl analogs to correlate substituent effects with reaction rates .
Q. How can molecular docking studies guide the design of derivatives for enhanced antifungal activity?
- Protocol :
- Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB:3LD6), critical in fungal ergosterol biosynthesis. Prepare the ligand by optimizing protonation states at physiological pH .
- Docking Parameters : Apply AutoDock Vina with a grid box covering the active site (20 ų). Validate poses using MD simulations (GROMACS) to assess binding stability .
Q. What strategies can resolve contradictions in reported biological activity data, such as varying IC₅₀ values across assays?
- Analysis Framework :
- Assay Conditions : Compare solvent systems (e.g., DMSO vs. ethanol) and cell lines (e.g., Candida albicans vs. Aspergillus fumigatus) to identify confounding factors .
- Physicochemical Factors : Measure logP and solubility to assess bioavailability discrepancies. Use ADMET predictors to model membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
